molecular formula C16H21N5O B11254133 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine

Cat. No.: B11254133
M. Wt: 299.37 g/mol
InChI Key: ZWCIXTMQCRLLQM-UHFFFAOYSA-N
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Description

4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Morpholine Attachment: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine can undergo various chemical reactions:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and biological activities compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound for drug design and materials science .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

4-[1-(1-phenyltetrazol-5-yl)cyclopentyl]morpholine

InChI

InChI=1S/C16H21N5O/c1-2-6-14(7-3-1)21-15(17-18-19-21)16(8-4-5-9-16)20-10-12-22-13-11-20/h1-3,6-7H,4-5,8-13H2

InChI Key

ZWCIXTMQCRLLQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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